molecular formula C17H15BrN2O2 B2701363 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide CAS No. 324067-13-2

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide

Cat. No.: B2701363
CAS No.: 324067-13-2
M. Wt: 359.223
InChI Key: XHTVKVGNIDHJQF-CTGWRUSHSA-N
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Description

N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a phenyl group, and a methoxy group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 2-bromo-3-phenyl-2-propenal and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-bromo-3-phenyl-2-propen-1-ylidene)nicotinohydrazide
  • N’-(2-bromo-3-phenyl-2-propen-1-ylidene)isonicotinohydrazide
  • N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-thiophenecarbohydrazide

Uniqueness

N’-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methoxybenzohydrazide is unique due to the presence of the methoxy group on the benzohydrazide backbone, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-22-16-9-7-14(8-10-16)17(21)20-19-12-15(18)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)/b15-11-,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTVKVGNIDHJQF-CTGWRUSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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